4-(4-Nitrophenyl)piperidine
Overview
Description
4-(4-Nitrophenyl)piperidine is an organic compound with the molecular formula C11H14N2O2 It consists of a piperidine ring substituted with a 4-nitrophenyl group
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, such as apixaban, are known to inhibit blood coagulation factor xa
Mode of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities . They are used in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Biochemical Pathways
It’s known that piperidine derivatives can affect various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that the pharmacokinetics of piperidine derivatives like apixaban are characterized by quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
Piperidine derivatives are known to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(4-Nitrophenyl)piperidine involves the reaction of 4-chloronitrobenzene with piperidine. The reaction is typically carried out under reflux conditions in the presence of a base such as sodium carbonate. The reaction proceeds as follows:
4-chloronitrobenzene+piperidine→this compound+HCl
The mixture is heated to reflux under nitrogen for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)piperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles, depending on the desired substitution.
Oxidation: Sodium chlorite, acetonitrile as solvent.
Major Products Formed
Reduction: 4-(4-Aminophenyl)piperidine.
Substitution: Various substituted piperidine derivatives.
Oxidation: Piperidinone derivatives.
Scientific Research Applications
4-(4-Nitrophenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenyl)piperidine: Similar structure but with an amino group instead of a nitro group.
4-(4-Methylphenyl)piperidine: Similar structure but with a methyl group instead of a nitro group.
4-(4-Chlorophenyl)piperidine: Similar structure but with a chloro group instead of a nitro group
Uniqueness
4-(4-Nitrophenyl)piperidine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds and a useful probe in scientific research .
Properties
IUPAC Name |
4-(4-nitrophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSJZBOLNDWPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579699 | |
Record name | 4-(4-Nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26905-03-3 | |
Record name | 4-(4-Nitrophenyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26905-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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